Cas no 1495265-17-2 (1-(3-fluoropyridin-4-yl)methylpiperazine)

1-(3-fluoropyridin-4-yl)methylpiperazine structure
1495265-17-2 structure
商品名:1-(3-fluoropyridin-4-yl)methylpiperazine
CAS番号:1495265-17-2
MF:C10H14FN3
メガワット:195.236665248871
MDL:MFCD21114936
CID:5605537
PubChem ID:64949093

1-(3-fluoropyridin-4-yl)methylpiperazine 化学的及び物理的性質

名前と識別子

    • CS-0304375
    • 1495265-17-2
    • GS2329
    • 1-[(3-fluoropyridin-4-yl)methyl]piperazine
    • EN300-905249
    • 1-((3-fluoropyridin-4-yl)methyl)piperazine
    • AKOS014279226
    • Piperazine, 1-[(3-fluoro-4-pyridinyl)methyl]-
    • 1-(3-fluoropyridin-4-yl)methylpiperazine
    • MDL: MFCD21114936
    • インチ: 1S/C10H14FN3/c11-10-7-13-2-1-9(10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2
    • InChIKey: JLOFICCUBGKGLP-UHFFFAOYSA-N
    • ほほえんだ: FC1C=NC=CC=1CN1CCNCC1

計算された属性

  • せいみつぶんしりょう: 195.11717562g/mol
  • どういたいしつりょう: 195.11717562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 28.2Ų

じっけんとくせい

  • 密度みつど: 1.153±0.06 g/cm3(Predicted)
  • ふってん: 288.7±35.0 °C(Predicted)
  • 酸性度係数(pKa): 8.90±0.10(Predicted)

1-(3-fluoropyridin-4-yl)methylpiperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-905249-0.05g
1-[(3-fluoropyridin-4-yl)methyl]piperazine
1495265-17-2 95.0%
0.05g
$528.0 2025-02-21
Enamine
EN300-905249-0.1g
1-[(3-fluoropyridin-4-yl)methyl]piperazine
1495265-17-2 95.0%
0.1g
$553.0 2025-02-21
Enamine
EN300-905249-1.0g
1-[(3-fluoropyridin-4-yl)methyl]piperazine
1495265-17-2 95.0%
1.0g
$628.0 2025-02-21
Enamine
EN300-905249-0.25g
1-[(3-fluoropyridin-4-yl)methyl]piperazine
1495265-17-2 95.0%
0.25g
$579.0 2025-02-21
Enamine
EN300-905249-0.5g
1-[(3-fluoropyridin-4-yl)methyl]piperazine
1495265-17-2 95.0%
0.5g
$603.0 2025-02-21
Enamine
EN300-905249-5g
1-[(3-fluoropyridin-4-yl)methyl]piperazine
1495265-17-2
5g
$1821.0 2023-09-01
Enamine
EN300-905249-1g
1-[(3-fluoropyridin-4-yl)methyl]piperazine
1495265-17-2
1g
$628.0 2023-09-01
Enamine
EN300-905249-2.5g
1-[(3-fluoropyridin-4-yl)methyl]piperazine
1495265-17-2 95.0%
2.5g
$1230.0 2025-02-21
Enamine
EN300-905249-5.0g
1-[(3-fluoropyridin-4-yl)methyl]piperazine
1495265-17-2 95.0%
5.0g
$1821.0 2025-02-21
Enamine
EN300-905249-10.0g
1-[(3-fluoropyridin-4-yl)methyl]piperazine
1495265-17-2 95.0%
10.0g
$2701.0 2025-02-21

1-(3-fluoropyridin-4-yl)methylpiperazine 関連文献

1-(3-fluoropyridin-4-yl)methylpiperazineに関する追加情報

Comprehensive Overview of 1-(3-fluoropyridin-4-yl)methylpiperazine (CAS No. 1495265-17-2): Properties, Applications, and Industry Insights

The compound 1-(3-fluoropyridin-4-yl)methylpiperazine (CAS No. 1495265-17-2) is a fluorinated piperazine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the 3-fluoropyridine moiety and methylpiperazine group, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting central nervous system (CNS) disorders and enzyme inhibition, aligning with the growing demand for precision medicine.

In recent years, the fluoropyridine scaffold has become a hotspot in medicinal chemistry due to its ability to enhance metabolic stability and bioavailability. The presence of the fluorine atom in 1-(3-fluoropyridin-4-yl)methylpiperazine improves lipophilicity and membrane permeability, addressing key challenges in blood-brain barrier (BBB) penetration—a critical factor for neurotherapeutic agents. This aligns with trending searches like "fluorinated drug candidates 2024" and "CNS drug design strategies", reflecting industry priorities.

From a synthetic perspective, CAS 1495265-17-2 serves as a pivotal building block for heterocyclic chemistry. Its piperazine ring offers multiple sites for functionalization, enabling the development of small-molecule libraries for high-throughput screening. Laboratories focusing on fragment-based drug discovery (FBDD) frequently utilize such compounds to explore structure-activity relationships (SAR), a topic frequently queried in academic databases like SciFinder and Reaxys.

The agrochemical sector also benefits from derivatives of 1-(3-fluoropyridin-4-yl)methylpiperazine, where its fluorinated pyridine core contributes to pesticidal activity. With rising global interest in sustainable crop protection (evidenced by search terms like "low-toxicity fluorinated pesticides"), this compound’s role in developing next-generation agrochemicals is under active investigation. Regulatory trends favoring eco-friendly formulations further drive its relevance.

Analytical characterization of 1495265-17-2 typically involves NMR spectroscopy (notably 19F-NMR for fluorine tracking) and LC-MS for purity validation—topics frequently searched by quality control professionals. Stability studies under varying pH and temperature conditions are critical, given the compound’s application in formulation development. Such data is often benchmarked against ICH guidelines, another high-volume search term in pharmaceutical circles.

In conclusion, 1-(3-fluoropyridin-4-yl)methylpiperazine exemplifies the intersection of fluorine chemistry and drug design innovation. Its dual utility in pharmaceuticals and agrochemicals, combined with its structural tunability, ensures its continued prominence in R&D pipelines. As industries prioritize green chemistry and targeted therapies, this compound’s scientific and commercial trajectory remains a subject of keen observation.

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